molecular formula C8H4BrNO B1626512 2-Bromobenzoyl cyanide CAS No. 88562-26-9

2-Bromobenzoyl cyanide

Cat. No.: B1626512
CAS No.: 88562-26-9
M. Wt: 210.03 g/mol
InChI Key: ILFJVILOZNSZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Hydrolysis Reactions

2-Bromobenzyl cyanide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

  • Acidic Hydrolysis :
    In the presence of aqueous acid (e.g., HCl), 2-BBC hydrolyzes to form 2-bromophenylacetic acid (Fig. 1a). This reaction proceeds via protonation of the nitrile group, followed by nucleophilic attack by water and subsequent tautomerization .

  • Basic Hydrolysis :
    Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of 2-bromophenylacetic acid, releasing ammonia as a byproduct .

Conditions :

  • Temperature: 80–100°C

  • Time: 4–12 hours

  • Yield: Quantitative (based on reaction completion) .

Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide in 2-BBC participates in palladium-mediated cyanation and coupling reactions.

Thermal Decomposition

2-BBC decomposes exothermically above 120°C, releasing toxic gases:

  • Hydrogen cyanide (HCN)

  • Bromine (Br₂)

  • Nitrogen oxides (NOₓ) .

Safety Note : Decomposition is accelerated by metals (e.g., iron, copper), leading to violent reactions .

Reactions with Nucleophiles

The nitrile group undergoes nucleophilic additions, while the bromide enables substitution.

Nucleophilic Substitution:

  • Ammonolysis : Reacts with ammonia to form 2-bromobenzylamine (limited yield due to competing hydrolysis) .

  • Grignard Reagents : Adds organomagnesium compounds to the nitrile, forming ketones after workup .

Cyanide Displacement:

In the presence of palladium catalysts, the bromide is replaced by cyanide (see Section 2) .

Polymerization and Metal Interactions

2-BBC polymerizes in the presence of metals (e.g., Fe, Cu), forming insoluble polymeric residues. This reaction is attributed to radical intermediates generated by metal-induced homolytic cleavage of the C–Br bond .

Applications :

  • Corrosion of metal surfaces in industrial settings .

  • Requires inert materials (e.g., glass, PTFE) for storage .

Oxidation:

  • Strong Oxidizers (e.g., HNO₃) : Violent reactions occur, generating toxic NOₓ and Br₂ gas .

  • Peroxides : Convert nitriles to amides, though this pathway is less common for 2-BBC .

Reduction:

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces the nitrile to a primary amine (2-bromobenzylamine) .

Properties

CAS No.

88562-26-9

Molecular Formula

C8H4BrNO

Molecular Weight

210.03 g/mol

IUPAC Name

2-bromobenzoyl cyanide

InChI

InChI=1S/C8H4BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H

InChI Key

ILFJVILOZNSZQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C#N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was carried out under Argon. Cuprous cyanide (6.52 g, 72.8 mmol) and anhydrous sodium iodide (20.25 g, 135 mmol) were stirred for 2 minutes in anhydrous acetonitrile (100 ml). The resulting solution was mixed with o-bromo benzoyl chloride (15.0 g, 68 mmol) whereupon an orange precipitate formed. The mixture was stirred for 30 minutes at room temperature, filtered and concentrated in vacuo. The residue was taken up in dichloromethane and the resulting precipitate was filtered off. Concentration of the filtrate under reduced pressure gave a yellow solid. Recrystallisation from 60°-80° C. b.p.t. petroleum ether afforded o-bromo benzoyl cyanide as yellow crystals (7.14 g, 50%), melting point 64° C.
[Compound]
Name
Cuprous cyanide
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction was carried out under Argon. Cuprous cyanide (6.52q, 72.8 mmol) and anhydrous sodium iodide (20.25g, 135 mmol) were stirred for 2 minutes in anhydrous acetonitrile (100 ml). The resulting solution was mixed with o-bromo benzoyl chloride (15.0q, 68 mmol) whereupon an orange precipitate formed. The mixture was stirred for 30 minutes at room temperature, filtered and concentrated in vacuo. The residue was taken up in dichloromethane and the resulting precipitate was filtered off. Concentration of the filtrate under reduced pressure gave a yellow solid. Recrystallisation from 60°-80° C. b.p.t. petroleum ether afforded o-bromo benzoyl cyanide as yellow crystals (7.14q, 50%), meltinq point 64° C.
[Compound]
Name
Cuprous cyanide
Quantity
72.8 mmol
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
68 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.